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Compound of Interest

Compound Name: (-)-Vestitol

Cat. No.: B192651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

isoflavan (-)-Vestitol, a natural product of significant interest for its potential therapeutic

properties. The information presented herein is intended to serve as a core reference for

researchers in natural product chemistry, pharmacology, and drug development. This document

details its characteristic Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

Infrared (IR), and Ultraviolet (UV) spectroscopic data, along with the experimental protocols for

their acquisition.

Chemical Structure
Systematic Name: (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Molecular Formula: C₁₆H₁₆O₄

Molecular Weight: 272.30 g/mol

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for (-)-Vestitol,
providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the detailed structure of organic

molecules. The ¹H and ¹³C NMR data for (-)-Vestitol provide a complete map of its proton and

carbon framework. The data presented below were reported in acetone-d₆.

Table 1: ¹H NMR Spectroscopic Data for (-)-Vestitol (500 MHz, Acetone-d₆)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.00 d 8.4 H-6'

6.90 d 8.2 H-5

6.50 dd 8.4, 2.5 H-5'

6.44 d 2.5 H-3'

6.39 dd 8.2, 2.4 H-6

6.30 d 2.4 H-8

4.21 ddd 10.5, 5.2, 3.2 H-2eq

3.99 t 10.5 H-2ax

3.77 s - 4'-OCH₃

3.56 m - H-3

2.92 dd 15.8, 5.2 H-4eq

2.85 dd 15.8, 11.2 H-4ax

Table 2: ¹³C NMR Spectroscopic Data for (-)-Vestitol (125 MHz, Acetone-d₆)[1]
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Chemical Shift (δ, ppm) Assignment

159.3 C-4'

155.1 C-7

154.9 C-8a

154.4 C-2'

131.0 C-5

129.0 C-6'

119.5 C-4a

117.8 C-1'

110.0 C-6

106.0 C-5'

103.0 C-8

102.7 C-3'

68.0 C-2

55.3 4'-OCH₃

32.0 C-3

30.0 C-4

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound.

High-resolution mass spectrometry (HRMS) confirms the elemental composition, while

fragmentation patterns offer structural clues.

Table 3: Mass Spectrometry Data for (-)-Vestitol
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Technique Ion Mode m/z [Ion]
Key Fragment
Ions (m/z)

Reference

HRMS
ESI-TOF,

Positive

273.1671 [M+H]⁺

(Calculated for

C₁₆H₁₇O₄⁺:

273.3053)

Not reported [1]

LC-MS ESI, Positive
273.112 / 273.2

[M+H]⁺

194.99, 185.00,

163.07, 137.06,

123.1

PubChem CID:

92503

EIMS - 272 [M]⁺ 150, 137, 123
da Silva et al.,

2013

Ultraviolet (UV) Spectroscopy
UV spectroscopy provides information about the electronic transitions within the molecule,

which is characteristic of the chromophore system. For isoflavans like vestitol, the spectrum is

defined by its substituted benzene rings.

Table 4: UV Spectroscopic Data for (-)-Vestitol

Solvent λmax (nm) Reference

Ethanol 208, 280 (shoulder) da Silva et al., 2013

Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for (-)-Vestitol is not readily available in the cited

literature, the expected absorption bands can be predicted based on its functional groups.

These characteristic vibrations are key for identifying the structural motifs of the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for (-)-Vestitol
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3550 - 3200 (broad) O-H stretch Phenolic Hydroxyl

~3030 (variable) C-H stretch Aromatic C-H

2950 - 2850 C-H stretch Alkyl (CH, CH₂)

1700 - 1500 C=C stretch Aromatic Ring

1300 - 1200 C-O stretch Aryl Ether (Ar-O-CH₃)

1200 - 1000 C-O stretch Phenolic C-O

860 - 680 C-H bend (out-of-plane) Aromatic C-H

Experimental Protocols
The following sections describe generalized yet detailed methodologies for the acquisition of

the spectroscopic data presented above. These protocols are based on standard practices for

the analysis of natural products like flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of purified (-)-Vestitol is dissolved

in ~0.6 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d) in a

standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (δ

0.00 ppm), although referencing to the residual solvent peak is also common.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400, 500, or 600 MHz).

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-64) are averaged to

achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon

spectrum, resulting in singlets for all carbon atoms. Due to the low natural abundance of ¹³C,

a larger number of scans (e.g., 1024-4096) and a longer acquisition time are typically
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required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments: To confirm assignments, 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are performed to establish ¹H-¹H couplings, direct

¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of (-)-Vestitol is prepared by dissolving a small amount

of the purified compound (typically <1 mg/mL) in a suitable solvent such as methanol,

acetonitrile, or a mixture thereof, often with a small percentage of formic acid or ammonium

acetate to promote ionization.

Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray

Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Electron

Ionization (EI) may be used with Gas Chromatography-Mass Spectrometry (GC-MS) if the

sample is derivatized to increase volatility.

Data Acquisition: The sample is introduced into the ion source via direct infusion or through a

liquid chromatography (LC) system.

Full Scan Mode: The mass analyzer is set to scan a wide mass range (e.g., m/z 50-500) to

detect the molecular ion ([M+H]⁺ or [M-H]⁻).

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced

dissociation (CID) to generate characteristic fragment ions, which are then analyzed. This

provides structural information and increases confidence in identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of (-)-Vestitol is prepared in a UV-transparent solvent

(e.g., ethanol or methanol). This stock is then diluted to a concentration that results in an

absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the

Beer-Lambert law.
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Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the

pure solvent is used as a reference blank.

Data Acquisition: The sample solution is placed in a quartz cuvette (typically 1 cm path

length). The absorbance is scanned over a wavelength range of approximately 200-400 nm.

The wavelengths of maximum absorbance (λmax) are recorded.

Infrared (IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet: A few milligrams of (-)-Vestitol are finely ground with anhydrous potassium

bromide (KBr). The mixture is then pressed under high pressure to form a transparent

pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good

contact.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background

spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

Data Acquisition: The sample is placed in the instrument's beam path, and the spectrum is

recorded, typically over the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of

transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a natural product like (-)-Vestitol.
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Workflow for Spectroscopic Analysis of (-)-Vestitol
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Caption: Spectroscopic analysis workflow for natural products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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